Product packaging for Columbin(Cat. No.:CAS No. 546-97-4)

Columbin

Cat. No.: B190815
CAS No.: 546-97-4
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-DURQJQQASA-N
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Description

Unii-kki91P85GE has been reported in Rehmannia glutinosa, Chasmanthera dependens, and other organisms with data available.
from Tinospora Cordifolia Miers & Calumbae Radix (the root of Jateorhiza columba MIERS, Menispermacea) ;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B190815 Columbin CAS No. 546-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALLCALQGXXWNA-DURQJQQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-97-4
Record name Columbin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLUMBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI91P85GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of Columbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin, a furanoditerpenoid lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details various methodologies for its extraction and purification. The document is designed to serve as a practical resource for researchers and professionals involved in natural product chemistry and drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of this compound

This compound is predominantly found in plants of the Menispermaceae family. The principal species recognized for their significant this compound content include:

  • Tinospora cordifolia : Widely used in traditional Ayurvedic medicine, the stems of Tinospora cordifolia are a well-documented source of this compound.[1]

  • Tinospora bakis : This plant species is another notable source from which this compound has been successfully isolated.[2]

  • Jatrorrhiza palmata (Calumba) : The root of this plant, known commercially as Calumba root, is a traditional source of this compound.

  • Chasmanthera dependens : The stems and roots of this African plant are also known to contain this compound.

  • Aristolochia albida : this compound has also been isolated from this plant species.

  • Sphenocentrum jollyanum : Another reported source of this compound.

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.

Extraction Methodologies

The extraction of this compound from its natural sources typically involves solvent extraction, followed by various chromatographic purification techniques. Modern methods such as supercritical fluid extraction and ultrasound-assisted extraction are also being explored for improved efficiency.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining this compound. The choice of solvent is critical and is based on the polarity of this compound.

Common Solvents:

  • Methanol

  • Ethanol

  • Ethanol-water mixtures

  • Dichloromethane

General Procedure:

  • Preparation of Plant Material: The plant material (e.g., stems of Tinospora cordifolia) is air-dried and ground into a coarse powder to increase the surface area for extraction.

  • Maceration or Soxhlet Extraction: The powdered plant material is either soaked in the chosen solvent for an extended period (maceration) or extracted continuously using a Soxhlet apparatus.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Advanced Extraction Techniques

To enhance extraction efficiency and reduce the environmental impact of organic solvents, advanced techniques are being investigated.

  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO2) as a solvent. The properties of supercritical CO2 can be tuned by altering pressure and temperature, allowing for selective extraction. Modifiers such as ethanol are often added to improve the solubility of polar compounds like this compound.

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. UAE can significantly reduce extraction time and solvent consumption.

Purification Techniques

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate pure this compound.

  • Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, and water) to separate compounds based on their differential solubility. This compound typically partitions into the moderately polar fractions.

  • Column Chromatography: This is the most crucial step in the purification of this compound.

    • Stationary Phase: Silica gel is the most commonly used adsorbent.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or dichloromethane.

  • Recrystallization: The fractions containing this compound obtained from column chromatography can be further purified by recrystallization from a suitable solvent to obtain high-purity crystals.

Quantitative Data on Extraction

The yield of this compound is highly dependent on the plant source, the extraction method, and the solvents used. The following tables summarize available quantitative data.

Plant SourcePlant PartExtraction MethodSolvent(s)This compound Yield (% w/w of extract)Reference
Tinospora cordifoliaStemRefluxWater-Ethanol (1:1)0.196[3]
Tinospora cordifoliaStemRefluxWater0.284[3]
Plant SourcePlant PartExtraction MethodSolvent(s)Total Extract Yield (% w/w of raw material)Reference
Tinospora cordifoliaStemSoxhletAqueous7.1[4]
Tinospora cordifoliaStemSoxhlet70% Ethanol3.2[4]
Tinospora cordifoliaStemRefluxWater10.0[3]
Tinospora cordifoliaStemRefluxWater-Ethanol (1:1)12.3[3]
Tinospora crispaStemUltrasound-AssistedEthanol4.49 - 10.60[5]

Experimental Protocols

Protocol for Extraction and Isolation of this compound from Tinospora cordifolia

This protocol is based on a method described for the isolation of this compound from the stems of Tinospora cordifolia.

Materials and Reagents:

  • Dried and powdered stems of Tinospora cordifolia

  • Methanol

  • Hexane

  • Dichloromethane

  • Ethyl acetate

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction: a. Macerate the oven-dried (40°C) and powdered stem bark of Tinospora cordifolia with methanol at room temperature for 72 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: a. Suspend the crude methanol extract in water and sequentially partition it with hexane, dichloromethane, and ethyl acetate. b. Collect each fraction and evaporate the solvents to dryness.

  • Column Chromatography: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane). b. Pack a glass column with the silica gel slurry. c. Dissolve the ethyl acetate fraction (which is expected to be rich in this compound) in a minimal amount of the initial mobile phase and load it onto the column. d. Elute the column with a solvent gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the polarity by adding ethyl acetate. e. Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). f. Pool the fractions containing pure this compound.

  • Recrystallization: a. Evaporate the solvent from the pooled fractions to obtain solid this compound. b. Recrystallize the solid from a suitable solvent (e.g., a mixture of dichloromethane and methanol) to obtain pure crystals of this compound.

HPTLC Method for Quantification of this compound

This protocol is adapted from a validated HPTLC method for the quantification of this compound in Tinospora cordifolia extracts.[3]

Materials and Reagents:

  • HPTLC plates pre-coated with silica gel 60 F254

  • Standard this compound

  • Plant extract

  • Mobile phase: A mixture of hexane, chloroform, methanol, and formic acid in an optimized ratio.

  • Anisaldehyde–sulfuric acid reagent for derivatization

  • HPTLC densitometer

Procedure:

  • Sample and Standard Application: Apply known concentrations of standard this compound and the plant extract as bands on the HPTLC plate.

  • Chromatographic Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

  • Drying: Dry the plate completely.

  • Derivatization: Spray the plate with anisaldehyde–sulfuric acid reagent and heat it until the spots become visible.

  • Densitometric Analysis: Scan the plate using a densitometer at a specific wavelength (e.g., 600 nm for the derivatized this compound) to quantify the amount of this compound in the sample by comparing the peak areas with those of the standard.

Biological Signaling Pathways

This compound exhibits its anti-inflammatory effects primarily through the inhibition of key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2]

Inhibition of the Arachidonic Acid Cascade

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). This compound selectively inhibits the activity of COX-2, thereby reducing the production of these inflammatory mediators.[2]

Arachidonic_Acid_Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces PGES Prostaglandin E Synthase (PGES) PGH2->PGES Substrate for PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Produces Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Promotes This compound This compound This compound->COX2 Inhibits

Diagram 1: Inhibition of the COX-2 Pathway by this compound.
Inhibition of Nitric Oxide Production

During inflammation, the expression of iNOS is induced, leading to the production of high levels of nitric oxide (NO), a pro-inflammatory mediator. This compound has been shown to inhibit the production of NO, likely by downregulating the expression or activity of the iNOS enzyme.[2]

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) iNOS_Induction Induction of iNOS Gene Expression Inflammatory_Stimuli->iNOS_Induction Induces iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein Leads to NO Nitric Oxide (NO) iNOS_Protein->NO Produces from L_Arginine L-Arginine Inflammation Inflammation NO->Inflammation Promotes This compound This compound This compound->iNOS_Protein Inhibits (activity or expression)

Diagram 2: Inhibition of Nitric Oxide Production by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from a plant source.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Solvent Fractions (Hexane, DCM, EtOAc, etc.) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Select appropriate fraction Crude_this compound Crude this compound Fractions Column_Chromatography->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound Analysis Structural Elucidation & Quantification (NMR, MS, HPTLC) Pure_this compound->Analysis

Diagram 3: General Workflow for this compound Isolation.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed overview of the methodologies for its extraction and purification, supported by available quantitative data. The elucidation of its anti-inflammatory mechanism through the inhibition of COX-2 and NO production offers a clear direction for further pharmacological investigation. The provided protocols and workflows serve as a practical foundation for researchers aiming to isolate and study this valuable furanoditerpenoid. Further research is warranted to optimize extraction yields from various sources and to fully delineate the molecular targets of this compound in its diverse biological activities.

References

The Pharmacokinetic Profile of Columbin: A Deep Dive into Bioavailability and Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin, a furanoditerpenoid lactone with promising pharmacological activities, has garnered significant interest in the scientific community. However, its therapeutic potential is intrinsically linked to its pharmacokinetic properties, particularly its bioavailability and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile. We delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and elucidate the known metabolic routes, including the bioactivation of its furan moiety. Furthermore, we explore potential signaling pathways that may be modulated by this compound and its metabolites, offering insights for future research and drug development endeavors.

Bioavailability of this compound

This compound exhibits low oral bioavailability, a critical factor to consider in its development as a therapeutic agent. Studies in rodent models have consistently demonstrated that a significant portion of orally administered this compound does not reach systemic circulation. This is primarily attributed to extensive first-pass metabolism in the liver.

In contrast to its low in vivo bioavailability, in vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that this compound has high permeability. This suggests that the compound is well-absorbed from the gastrointestinal tract, but is then rapidly metabolized before it can be distributed throughout the body.

Table 1: Quantitative Bioavailability Data for this compound
ParameterSpeciesDosage and RouteValueReference
Oral BioavailabilityRat50 mg/kg, p.o.2.8%[1][2]
Intraperitoneal BioavailabilityRat20 mg/kg, i.p.14%[1][2]
Oral BioavailabilityRatNot specified3.18%[3]
Absorptive Permeability (Papp, A→B)Caco-2 cells10 µM2.60 x 10⁻⁵ cm/s[1]
Efflux Permeability (Papp, B→A)Caco-2 cells10 µM2.31 x 10⁻⁵ cm/s[1]
Efflux Ratio (Papp, B→A / Papp, A→B)Caco-2 cells10 µM0.88[1]

Metabolic Pathways of this compound

The metabolism of this compound is a key determinant of its pharmacokinetic profile and has been linked to its potential for hepatotoxicity. The metabolic processes are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Bioactivation of the Furan Ring

The primary route of Phase I metabolism for this compound involves the oxidation of its furan ring, a reaction catalyzed by cytochrome P450 enzymes.

Key Findings:

  • Enzyme Involved: CYP3A4 is the major enzyme responsible for the bioactivation of this compound.

  • Metabolic Product: The oxidation of the furan ring leads to the formation of a reactive cis-enedial intermediate.

  • Hepatotoxicity: This reactive metabolite is thought to be a key contributor to this compound-induced liver injury. It can form covalent adducts with cellular macromolecules, such as proteins.

  • Adduct Formation: The cis-enedial intermediate has been shown to react with glutathione (GSH) and N-acetyllysine, forming stable adducts.

metabolic_pathway This compound This compound Intermediate cis-Enedial Intermediate This compound->Intermediate CYP3A4 Adducts Glutathione and N-acetyllysine Adducts Intermediate->Adducts Nucleophilic Attack

Phase I metabolic bioactivation of this compound.
Phase II Metabolism: An Unexplored Frontier

To date, there is a lack of specific studies investigating the Phase II metabolism of this compound. Phase II reactions, such as glucuronidation and sulfation, are crucial for the detoxification and excretion of drugs and their metabolites. Given the presence of hydroxyl groups in the this compound structure and its Phase I metabolites, it is plausible that they undergo conjugation reactions. Further research is warranted to explore these potential metabolic pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the bioavailability and metabolism of this compound.

Quantification of this compound in Biological Matrices

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Blood_Sample Blood Sample (50 µL) Protein_Precipitation Protein Precipitation (Methanol) Blood_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC UPLC Separation (C18 column) Supernatant_Collection->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for this compound quantification.

Methodological Details:

  • Instrumentation: Waters UPLC BEH C18 column coupled with an API 5500 Qtrap mass spectrometer.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: One-step protein precipitation with methanol.

  • Linear Range: 1.22–2,500 nM.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies in animal models are crucial for determining the ADME properties of a compound.

Protocol Summary:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Administration Routes: Intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).

  • Dosing:

    • i.v.: 20 mg/kg in a vehicle of ethanol and PEG-300 (1:1).

    • i.p.: 20 mg/kg in a vehicle of ethanol and PEG-300 (1:1).

    • p.o.: 50 mg/kg as a suspension.

  • Blood Sampling: Serial blood samples are collected from the tail vein at various time points post-administration.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated UPLC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of a compound.

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a confluent monolayer.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Absorptive (Apical to Basolateral): this compound solution (e.g., 10 µM) is added to the apical side, and samples are collected from the basolateral side over time.

    • Efflux (Basolateral to Apical): this compound solution is added to the basolateral side, and samples are collected from the apical side over time.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified by UPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

In Vitro Metabolism Studies

These assays are used to investigate the metabolic fate of a compound.

Liver Microsome Stability Assay:

  • Incubation: this compound is incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH (for Phase I) or UDPGA and PAPS (for Phase II).

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism. Metabolite identification can also be performed.

Hepatocyte Metabolism Assay:

  • Incubation: this compound is incubated with a suspension of fresh or cryopreserved hepatocytes.

  • Time Points: Samples are collected at different time points, and the reaction is terminated.

  • Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

Potential Signaling Pathway Interactions

While the direct effects of this compound's metabolites on signaling pathways have not been extensively studied, its classification as a furanolactone and the known activities of similar compounds provide a basis for hypothesizing potential interactions.

NF-κB Signaling Pathway:

  • One study has shown that this compound itself does not suppress the translocation of NF-κB to the nucleus in LPS-stimulated RAW264.7 cells.

  • However, many other natural compounds, including some furanolactones, have been shown to modulate the NF-κB pathway, which is a key regulator of inflammation. The effect of this compound's metabolites on this pathway remains an open area for investigation.

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System IkB->Ubiquitin-Proteasome\nSystem Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Inhibition Potential Inhibition by This compound Metabolites? Inhibition->IKK

Potential modulation of the NF-κB pathway.

Antioxidant Signaling Pathways:

  • Furanolactone-containing compounds have been reported to possess antioxidant properties.

  • Potential mechanisms could involve the activation of antioxidant response elements (ARE) through the Nrf2 signaling pathway, leading to the expression of cytoprotective enzymes. The ability of this compound or its metabolites to modulate these pathways is another area for future research.

Conclusion and Future Directions

This compound presents a classic drug development challenge: a compound with promising bioactivity but poor oral bioavailability due to extensive first-pass metabolism. The elucidation of its primary Phase I metabolic pathway, involving CYP3A4-mediated bioactivation to a reactive cis-enedial intermediate, provides a crucial understanding of its potential for hepatotoxicity and a basis for structural modifications to improve its metabolic stability.

Future research should focus on a number of key areas:

  • Comprehensive Metabolite Identification: A thorough characterization of all major Phase I and Phase II metabolites of this compound in various species, including humans, is necessary.

  • Investigation of Phase II Metabolism: Dedicated studies are needed to determine if this compound and its Phase I metabolites undergo glucuronidation, sulfation, or other conjugation reactions.

  • Elucidation of Signaling Pathway Modulation: Research into the effects of this compound's metabolites on key signaling pathways, such as NF-κB and Nrf2, will provide a deeper understanding of its pharmacological and toxicological profile.

  • Formulation Strategies: The development of novel formulation strategies, such as nanoformulations or co-administration with metabolic inhibitors, could be explored to enhance the oral bioavailability of this compound.

By addressing these research gaps, the scientific community can better assess the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Columbin as a Potential Cholinesterase Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease, by virtue of their ability to modulate acetylcholine levels in the brain. This document provides a detailed technical overview of columbin, a furanoditerpenoid isolated from plants like Tinospora cordifolia, and its potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrate that this compound exhibits inhibitory activity against AChE, with molecular docking analyses suggesting a competitive binding mechanism within the enzyme's active site. This whitepaper consolidates the available quantitative data, details the experimental protocols used for its assessment, and visualizes key pathways and processes to support further research and development in this area.

Introduction: The Cholinergic System and Therapeutic Inhibition

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is integral to cognitive functions such as memory, learning, and attention.[1][2][3] In the pathology of Alzheimer's disease, a significant decline in cholinergic neurons leads to diminished ACh levels, contributing to cognitive decline.[1][4] The primary strategy to counteract this is the inhibition of cholinesterases, the enzymes responsible for ACh hydrolysis. There are two main types: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5][6] By inhibiting these enzymes, the synaptic concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[6] this compound, a natural furanoid diterpenoid, has emerged as a candidate for investigation due to its demonstrated AChE inhibitory effects.[4]

Quantitative Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the enzyme's activity. The available in vitro data for this compound is summarized below.

CompoundTarget EnzymeIC50 Value (mg/mL)IC50 Value (µM)¹Source(s)
This compound Acetylcholinesterase (AChE)1.2993 ± 0.17~3626[4]
This compound Butyrylcholinesterase (BChE)Data Not AvailableData Not Available
Eserine (Standard)Acetylcholinesterase (AChE)0.5318 ± 0.34-

¹Calculated based on the molecular weight of this compound (C₂₀H₂₂O₆): 358.39 g/mol . The high µM concentration suggests moderate inhibitory potential.

Mechanism of Action: Insights from In Silico Studies

Molecular docking simulations have been employed to elucidate the binding mode of this compound with acetylcholinesterase, providing a hypothesis for its mechanism of action.

These studies suggest that this compound engages in competitive inhibition . It is predicted to bind directly within the active site gorge of the AChE enzyme. The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues.

Key interacting residues identified include:

  • Hydrophobic Interactions: ASP 72, TRP 84A, Phe 330A

  • Hydrogen Bonding: GLU 199

This binding at the active site physically obstructs the substrate, acetylcholine, from accessing the catalytic residues, thereby preventing its hydrolysis.

G cluster_0 AChE Active Site TRP84 TRP 84A PHE330 Phe 330A ASP72 ASP 72 GLU199 GLU 199 This compound This compound This compound->TRP84 Hydrophobic Interaction This compound->PHE330 Hydrophobic Interaction This compound->ASP72 Hydrophobic Interaction This compound->GLU199 Hydrogen Bond

Caption: In silico binding mode of this compound within the AChE active site.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay

The quantitative data for this compound's AChE inhibition was obtained using the Ellman colorimetric assay, a widely accepted and reliable method.[4]

Detailed Methodology (Ellman's Method)

This spectrophotometric assay quantifies the activity of cholinesterase by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.

1. Reagents and Preparation:

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Enzyme Solution: Acetylcholinesterase (AChE) from a specified source (e.g., Pacific Electric Ray), diluted in buffer to a working concentration (e.g., 1 U/mL).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO) and serially diluted to achieve a range of test concentrations.

  • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

  • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.

2. Assay Procedure (96-Well Plate Format):

  • Step 1: To each well of a 96-well microplate, add 140 µL of phosphate buffer.

  • Step 2: Add 10 µL of the this compound stock solution (or solvent for the control).

  • Step 3: Add 10 µL of the AChE enzyme solution. Mix and pre-incubate the plate for 10-15 minutes at 25°C.

  • Step 4: Add 10 µL of DTNB solution to the mixture.

  • Step 5: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Step 6: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes).

3. Data Analysis:

  • Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min).

  • Calculate Percentage Inhibition: The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Reaction cluster_2 Data Acquisition & Analysis Buffer Buffer (pH 8.0) Enzyme AChE Solution Inhibitor This compound Dilutions DTNB DTNB Solution Substrate ATCI Solution Mix Add Buffer, this compound, & AChE PreIncubate Pre-incubate (10 min) Mix->PreIncubate Add_DTNB Add DTNB PreIncubate->Add_DTNB Add_Substrate Initiate with ATCI Add_DTNB->Add_Substrate Measure Measure Absorbance @ 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Standard experimental workflow for the Ellman's method.

Signaling Pathway Context

This compound's potential therapeutic effect lies in its ability to modulate the cholinergic signaling pathway. In a healthy synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. By inhibiting AChE, this compound would increase the concentration of ACh in the synaptic cleft, leading to prolonged activation of cholinergic receptors and enhanced downstream signaling.

G ACh_Release Acetylcholine (ACh) Release ACh_Synapse ACh in Synaptic Cleft ACh_Release->ACh_Synapse Receptor Postsynaptic Receptor Binding ACh_Synapse->Receptor AChE AChE-mediated Hydrolysis ACh_Synapse->AChE Default Pathway Signal Signal Propagation Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Modulation of the cholinergic signaling pathway by this compound.

Conclusion and Future Perspectives

The available evidence indicates that this compound is a moderate inhibitor of acetylcholinesterase in vitro. Molecular docking studies provide a plausible competitive mechanism of action, offering a solid foundation for further investigation. However, several critical gaps in knowledge remain.

Recommendations for Future Research:

  • Butyrylcholinesterase (BChE) Screening: It is imperative to screen this compound against BChE to determine its selectivity. BChE is also a relevant target in later stages of Alzheimer's disease.

  • Enzyme Kinetics: Detailed kinetic studies should be performed to experimentally confirm the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and determine the inhibition constant (Ki).

  • In Vivo Efficacy: Preclinical studies in animal models of cognitive impairment are necessary to evaluate whether the in vitro activity of this compound translates to tangible cognitive benefits.

  • Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound analogues could identify more potent derivatives and elucidate the key structural features required for cholinesterase inhibition.

  • Safety and Toxicology: A comprehensive toxicological profile of this compound is required to assess its viability as a drug lead.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Columbin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin is a furanoditerpenoid found in several plant species, most notably in the roots of Jateorhiza palmata (Calumba) and species of Tinospora. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-trypanosomal effects. These properties make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from plant extracts, intended for use in research and development settings.

Data Presentation

ParameterMethodPlant SourceValueReference
Extraction Yield Supercritical CO2 Extraction (with ethanol as entrainer)Tinospora speciesHigh purity extract (specific yield not quantified)[1]
Methanol DecoctionPassiflora caerulea~21.58% (total extract)[2]
Acetone MacerationPassiflora caerulea~20.43% (total extract)[2]
Purification Efficiency HPTLC RecoveryTinospora cordifolia98.06 - 98.80%Not available in search results
Analytical Parameters Limit of Detection (LOD) - HPTLCTinospora cordifolia53.86 ng/bandNot available in search results
Limit of Quantification (LOQ) - HPTLCTinospora cordifolia163.21 ng/bandNot available in search results
Biological Activity COX-2 Inhibition (EC50)In vitro assay53.1 µM[3]
COX-1 Inhibition (EC50)In vitro assay327 µM[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Jateorhiza palmata (Calumba Root)

This protocol describes a conventional solvent extraction method for obtaining a crude extract enriched with this compound.

Materials:

  • Dried and powdered roots of Jateorhiza palmata

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 100 g of dried, powdered Jateorhiza palmata root and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask to achieve a solid-to-solvent ratio of 1:5 (w/v).

  • Securely stopper the flask and place it on an orbital shaker. Macerate the plant material for 24 hours at room temperature.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Continue the evaporation until a semi-solid crude extract is obtained.

  • Store the crude extract in a desiccator over silica gel until further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approx. 1 cm) over the cotton plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Wash the column with n-hexane until the packing is stable. Do not let the solvent level drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent like dichloromethane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 80:20, and so on, v/v). A stepwise or gradient elution can be employed.

    • Collect fractions of equal volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp (254 nm).

    • Pool the fractions that contain the pure this compound (identified by comparing with a standard if available, or based on the presence of a single major spot at the expected Rf value).

  • Solvent Evaporation:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Further Purification by Macroporous Resin Chromatography

For a higher purity, the fractions containing this compound can be further processed using macroporous resin chromatography.

Materials:

  • Partially purified this compound fraction

  • Macroporous adsorption resin (e.g., AB-8 or a similar non-polar to weakly polar resin)

  • Glass column

  • Ethanol (various concentrations in deionized water)

  • Deionized water

Procedure:

  • Resin Pre-treatment:

    • Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.

    • Wash the resin thoroughly with deionized water until the eluent is clear.

  • Column Packing:

    • Pack a glass column with the pre-treated resin.

    • Equilibrate the column by passing deionized water through it.

  • Sample Loading:

    • Dissolve the this compound-containing fraction in a small amount of a suitable solvent (e.g., 20% ethanol) and load it onto the column at a slow flow rate.

  • Washing and Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions at each elution step.

  • Fraction Analysis and Collection:

    • Analyze the fractions by TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to yield the purified this compound.[4]

Protocol 4: Recrystallization of this compound

This is the final step to obtain high-purity crystalline this compound.

Materials:

  • Purified this compound

  • Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Place the purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. The solution should be saturated.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool down slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from plant material.

experimental_workflow plant_material Dried & Powdered Jateorhiza palmata Root extraction Solvent Extraction (e.g., Methanol Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography columbin_fractions This compound-Enriched Fractions column_chromatography->columbin_fractions resin_chromatography Macroporous Resin Chromatography (Optional) columbin_fractions->resin_chromatography purified_this compound Purified this compound Solution columbin_fractions->purified_this compound Direct to Recrystallization resin_chromatography->purified_this compound recrystallization Recrystallization purified_this compound->recrystallization pure_this compound High-Purity Crystalline this compound recrystallization->pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway of this compound's Anti-inflammatory Action

This diagram depicts the known mechanism of this compound's anti-inflammatory effects through the inhibition of COX-2 and nitric oxide production.

columbin_signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_membrane Macrophage Cell Membrane inflammatory_stimuli->cell_membrane nf_kb_activation NF-κB Activation Pathway cell_membrane->nf_kb_activation inos_cox2_expression iNOS and COX-2 Gene Expression nf_kb_activation->inos_cox2_expression inos iNOS (Inducible Nitric Oxide Synthase) inos_cox2_expression->inos cox2 COX-2 (Cyclooxygenase-2) inos_cox2_expression->cox2 no_production Nitric Oxide (NO) Production inos->no_production prostaglandin_production Prostaglandin Production cox2->prostaglandin_production inflammation Inflammation no_production->inflammation prostaglandin_production->inflammation This compound This compound This compound->inos Inhibits This compound->cox2 Inhibits

Caption: Anti-inflammatory Signaling of this compound.

References

Application Notes and Protocols for Columbin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Columbin in various animal models, summarizing key findings and detailing experimental protocols. This compound, a furanoditerpenoid, has demonstrated potential therapeutic effects in preclinical studies, primarily attributed to its anti-inflammatory, neuroprotective, and anticancer properties.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments. Studies in rats have revealed that this compound exhibits poor oral bioavailability, estimated to be between 2.8% and 3.18%.[1] This suggests that for oral administration, higher doses may be necessary to achieve therapeutic concentrations, or alternative routes of administration should be considered. Intraperitoneal administration results in a higher bioavailability of 14%.[1] The low oral bioavailability may be attributed to extensive first-pass metabolism in the liver.[1]

ParameterValueAnimal ModelAdministration RouteReference
Oral Bioavailability (F%) 2.8% - 3.18%Wistar RatsOral (p.o.)[1]
Intraperitoneal Bioavailability (F%) 14%Wistar RatsIntraperitoneal (i.p.)[1]
Time to Maximum Concentration (Tmax) 60 minWistar RatsOral (p.o.)[1]
Time to Maximum Concentration (Tmax) 20 minWistar RatsIntraperitoneal (i.p.)[1]

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in rodent models. A commonly used model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This model induces an acute inflammatory response characterized by edema (swelling). This compound has been shown to dose-dependently inhibit this swelling.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (150-200 g).

  • Groups:

    • Vehicle control (e.g., saline or 1% carboxymethylcellulose).

    • This compound-treated groups (e.g., 30, 100, 300, 700 mg/kg).

    • Positive control (e.g., Aspirin, 100 mg/kg).

  • Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Dose (mg/kg, i.p.)Animal Model% Inhibition of Edema (at 4 hours)Reference
30RatSignificant inhibition[2]
100RatSignificant inhibition[2]
300RatSignificant inhibition[2]
700RatSignificant inhibition[2]

Signaling Pathway: The anti-inflammatory action of this compound in this model is associated with the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[3] However, it has been observed that this compound does not suppress the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[3] A related compound, Columbianadin, has been shown to inhibit the NF-κB and MAPK (ERK and JNK) signaling pathways in a lipopolysaccharide (LPS)-induced inflammation model.[4]

G cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Signaling Cascade cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 iNOS iNOS Inflammatory Stimulus->iNOS NF-kB Pathway NF-κB Pathway (Not directly inhibited by this compound) Inflammatory Stimulus->NF-kB Pathway Prostaglandins Prostaglandins COX-2->Prostaglandins Edema Edema Prostaglandins->Edema NO NO iNOS->NO NO->Edema This compound This compound This compound->COX-2 Inhibits This compound->iNOS Inhibits

Anti-inflammatory signaling of this compound.

Anticancer Activity

While direct in vivo studies with this compound in cancer models are limited, research on related compounds like Columbianadin and Columbamine provides strong evidence for its potential anticancer effects, particularly through the modulation of key signaling pathways.

Glioblastoma Xenograft Mouse Model (with Columbianadin)

This model is used to assess the efficacy of anticancer agents against glioblastoma, an aggressive brain tumor.

Experimental Protocol (adapted from Columbianadin studies):

  • Cell Line: Human glioblastoma cell line (e.g., U87).[5]

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Implantation:

    • Stereotactically inject U87 cells into the striatum of the mouse brain.

  • Treatment:

    • Once tumors are established (monitored by bioluminescence imaging), begin treatment with this compound (dosage to be determined based on toxicity studies) or vehicle, likely via intraperitoneal or intravenous injection due to poor oral bioavailability.

  • Monitoring:

    • Monitor tumor growth using bioluminescence imaging.

    • Record animal body weight and survival.

  • Endpoint Analysis:

    • At the end of the study, harvest brain tissue for histological and molecular analysis (e.g., Western blot for signaling pathway proteins).

Signaling Pathway: Studies with Columbianadin have shown that it inhibits glioblastoma progression by suppressing the PI3K/Akt signaling pathway.[5] Columbamine has also been shown to suppress hepatocellular carcinoma through the downregulation of PI3K/AKT, p38, and ERK1/2 MAPK signaling pathways.

G cluster_growth_factor Growth Factor Signaling cluster_pathway Signaling Cascade cluster_response Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK (ERK, p38) MAPK (ERK, p38) Receptor Tyrosine Kinase->MAPK (ERK, p38) Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK (ERK, p38)->Proliferation Invasion Invasion MAPK (ERK, p38)->Invasion This compound (and related compounds) This compound (and related compounds) This compound (and related compounds)->PI3K Inhibits This compound (and related compounds)->MAPK (ERK, p38) Inhibits

Anticancer signaling of this compound.

Neuroprotective Potential

The neuroprotective effects of this compound in animal models are an emerging area of research. While specific protocols for this compound are not yet well-established, models of neuroinflammation are relevant given its known anti-inflammatory properties.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on inflammation in the central nervous system.

Experimental Protocol (Proposed):

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Vehicle control.

    • LPS-only group.

    • This compound + LPS-treated groups (various doses of this compound).

  • Administration:

    • Administer this compound (e.g., i.p.) at selected doses for a specified period before and/or after LPS injection.

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

  • Behavioral and Molecular Analysis:

    • Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

    • At the end of the experiment, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of microglial and astrocyte activation.

    • Analyze relevant signaling pathways (e.g., NF-κB, MAPK) via Western blot or immunohistochemistry.

Signaling Pathway: Based on the anti-inflammatory mechanism of the related compound Columbianadin, it is hypothesized that this compound may exert neuroprotective effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators in the brain.

experimental_workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment This compound / Vehicle Administration (i.p.) grouping->treatment induction Induction of Pathology (e.g., Carrageenan, LPS, Tumor Cells) treatment->induction monitoring Monitoring (e.g., Paw Volume, Behavior, Tumor Size) induction->monitoring endpoint Endpoint Analysis (Histology, Western Blot, etc.) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

General experimental workflow.

Safety and Toxicity

In vivo toxicity studies in mice have indicated that this compound is safe at the doses tested for anti-inflammatory activity.[3] However, one study has reported that administration of this compound can induce liver injury, suggesting that the metabolic activation of this compound may lead to hepatotoxicity.[6] Therefore, it is essential to conduct thorough dose-response and toxicity studies for any new animal model or administration route.

Disclaimer: The following protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). Dosages and administration routes should be optimized for specific experimental conditions.

References

Application Notes and Protocols for Testing Columbin Bioactivity in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methods to assess the bioactivity of columbin, a natural furanoditerpenoid with promising therapeutic potential. The protocols detailed below are intended to guide researchers in evaluating its anti-inflammatory, anti-cancer, and antioxidant properties.

Data Summary

The following tables summarize the quantitative data on this compound's bioactivity from various cell-based assays.

Anti-inflammatory Activity of this compound
Assay Cell Line
Nitric Oxide (NO) ProductionRAW 264.7
Cyclooxygenase-1 (COX-1) InhibitionIn vitro enzyme assay
Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assay
Anti-cancer Activity of this compound
Assay Cell Line
Cell Viability (MTT Assay)Glioblastoma (U87-MG, U251)
Apoptosis InductionGlioblastoma
Cell Cycle ArrestGlioblastoma
Antioxidant Activity of this compound
Assay Method
DPPH Radical ScavengingSpectrophotometry
ABTS Radical ScavengingSpectrophotometry

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Principle: This biochemical assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or a known COX inhibitor (positive control) to the wells.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the enzyme activity according to the kit's instructions, which typically involves colorimetric or fluorometric detection of the prostaglandin product.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound.

Anti-cancer Activity Assays

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87-MG, U251) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value at each time point.

Principle: This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed glioblastoma cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat glioblastoma cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reaction Setup: In a 96-well plate, add various concentrations of this compound to a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value.

Principle: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction Setup: Add different concentrations of this compound to the ABTS•+ solution.

  • Incubation: Incubate the mixture for a short period (e.g., 6 minutes).

  • Data Analysis: Measure the absorbance at 734 nm. Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by this compound and the general workflows for the described assays.

experimental_workflow cluster_assays Cell Culture Assays cluster_treatments Treatments cluster_readouts Readouts assay1 Anti-inflammatory (RAW 264.7) readout1 NO, COX Activity assay1->readout1 assay2 Anti-cancer (Glioblastoma cells) readout2 Viability, Apoptosis, Cell Cycle assay2->readout2 assay3 Antioxidant (DPPH/ABTS) readout3 Radical Scavenging assay3->readout3 This compound This compound (Various Concentrations) This compound->assay1 This compound->assay2 This compound->assay3 stimuli Stimuli (e.g., LPS) stimuli->assay1

Caption: General experimental workflow for testing this compound's bioactivity.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces This compound This compound This compound->NFkB No effect on translocation

Caption: this compound does not inhibit NF-κB translocation.

MAPK_JNK_pathway Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK MKK4/7 ASK1->MKK Activates JNK JNK MKK->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis_Genes Apoptosis-related Gene Expression cJun->Apoptosis_Genes Induces This compound This compound This compound->JNK Modulates?

Caption: Potential modulation of the JNK/MAPK pathway by this compound.

Application Note: Development of a Stable Columbin Formulation for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin, a diterpenoid furanolactone, has demonstrated significant potential as an anti-inflammatory agent. Its therapeutic promise is primarily attributed to its inhibitory effects on cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. However, the clinical translation of this compound is hampered by its poor aqueous solubility and low oral bioavailability, which is estimated to be as low as 3.18% in rats.[1] This application note provides a comprehensive guide to developing a stable formulation for this compound to enhance its delivery and overcome these limitations. We will focus on nanoencapsulation using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, as a promising strategy. This document outlines detailed protocols for formulation, characterization, and stability assessment.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing an effective formulation strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆--INVALID-LINK--
Molecular Weight358.39 g/mol --INVALID-LINK--
Melting Point>170°C (decomposes)--INVALID-LINK--
SolubilityInsoluble in water and ethanol. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.--INVALID-LINK--
Oral BioavailabilityPoor (approximately 3.18% in rats)[1]

Proposed Formulation Strategy: PLGA-Based Nanoencapsulation

Given this compound's hydrophobic nature and poor bioavailability, nanoencapsulation using PLGA is a highly suitable approach. This technique can protect the drug from degradation, improve its solubility, and provide controlled release, thereby enhancing its therapeutic efficacy. The single emulsion-solvent evaporation method is a well-established and reproducible technique for encapsulating hydrophobic drugs like this compound within PLGA nanoparticles.

Experimental Protocols

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from established methods for encapsulating hydrophobic drugs in PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately after, sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by centrifugation to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.

Protocol for Characterization of this compound-Loaded PLGA Nanoparticles

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend a small aliquot of the nanoparticle formulation in deionized water.

    • Analyze the suspension using a DLS instrument to determine the average particle size, PDI (a measure of size distribution), and zeta potential (an indicator of surface charge and stability).

4.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Total Drug (W_total): Accurately weigh a known amount of lyophilized nanoparticles and dissolve in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated this compound.

    • Free Drug (W_free): Analyze the supernatant collected after the first centrifugation step (from 4.1, step 5) to quantify the amount of unencapsulated this compound.

    • Quantification: Determine the concentration of this compound in both solutions using a validated HPLC method (see section 4.3).

    • Calculations:

      • EE (%) = [(W_total - W_free) / W_total] x 100

      • DL (%) = [(W_total - W_free) / Weight of nanoparticles] x 100

4.2.3. Morphology

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles.

    • Place a drop of the suspension onto a stub (for SEM) or a carbon-coated copper grid (for TEM) and allow it to dry.

    • For SEM, sputter-coat the sample with gold.

    • Image the nanoparticles to observe their size, shape, and surface morphology.

Proposed Stability-Indicating HPLC Method for this compound

This proposed method is based on established protocols for similar diterpene lactones and requires validation for this compound.[2]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (likely in the range of 210-230 nm).

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential to establish the degradation pathways of this compound and to validate the stability-indicating nature of the HPLC method.[3][4][5][6]

  • Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the samples and analyze them using the developed HPLC method to separate the intact drug from any degradation products.

Data Presentation

The following tables should be used to systematically record and compare the data obtained from the characterization experiments.

Table 1: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles

Formulation CodeThis compound:PLGA RatioParticle Size (nm)PDIZeta Potential (mV)
F11:10
F21:15
F31:20

Table 2: Encapsulation Efficiency and Drug Loading of this compound Formulations

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)
F1
F2
F3

Table 3: Stability Data of Optimized this compound Formulation (e.g., F1) at 4°C

Time (Months)Particle Size (nm)PDI% Drug Remaining
0100
1
3
6

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_process Nanoparticle Formation cluster_char Characterization cluster_stability Stability Studies organic_phase Organic Phase (this compound + PLGA in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap collection Collection & Washing (Centrifugation) solvent_evap->collection lyophilization Lyophilization collection->lyophilization dls DLS (Size, PDI, Zeta Potential) lyophilization->dls hplc HPLC (EE, DL) lyophilization->hplc sem_tem SEM/TEM (Morphology) lyophilization->sem_tem forced_degradation Forced Degradation lyophilization->forced_degradation stability_hplc Stability-Indicating HPLC forced_degradation->stability_hplc

Caption: Workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.

Anti-inflammatory Signaling Pathway of this compound

columbin_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Macrophage) stimulus Inflammatory Stimuli (e.g., LPS) pla2 Phospholipase A2 stimulus->pla2 inos iNOS stimulus->inos membrane Cell Membrane aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation no Nitric Oxide inos->no no->inflammation This compound This compound This compound->cox2 Inhibition This compound->inos Inhibition

Caption: this compound's anti-inflammatory mechanism via inhibition of COX-2 and iNOS pathways.

Conclusion

The development of a stable and effective formulation is paramount to unlocking the therapeutic potential of this compound. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to develop and evaluate this compound-loaded PLGA nanoparticles. This nanoformulation strategy holds the promise of significantly improving the delivery and bioavailability of this compound, thereby paving the way for its further preclinical and clinical investigation as a potent anti-inflammatory agent.

References

The Potential of Columbin: Molecular Docking Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural world remains a profound source of inspiration. Columbin, a furanoditerpenoid isolated from species such as Tinospora cordifolia, is emerging as a promising candidate for drug development. This document provides detailed application notes and protocols for the molecular docking of this compound with various protein targets, offering a guide for researchers, scientists, and drug development professionals.

Recent in silico studies have highlighted this compound's potential to interact with a range of biologically significant proteins, suggesting its therapeutic applicability in neurodegenerative diseases, diabetes, and urolithiasis. This report summarizes the quantitative data from these studies, outlines detailed experimental protocols for performing molecular docking, and visualizes the associated signaling pathways and workflows.

Application Notes

This compound has been the subject of several molecular docking studies to elucidate its mechanism of action and identify potential therapeutic targets. These computational analyses predict the binding affinity and interaction patterns of this compound within the active sites of various proteins.

One of the primary targets investigated is Acetylcholinesterase (AChE) , an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] By inhibiting AChE, the concentration of the neurotransmitter acetylcholine in the brain can be increased, a key strategy in managing Alzheimer's symptoms.[3][4][5][6] Molecular docking studies have shown that this compound can effectively bind to the active site of AChE, indicating its potential as a neuroprotective agent.[1][2]

Another study explored the interaction of this compound with α-glucosidase , an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a critical approach in managing type 2 diabetes. The docking analysis revealed favorable binding of this compound to α-glucosidase, suggesting its potential as an anti-hyperglycemic agent.

Furthermore, research has indicated this compound's interaction with proteins implicated in urolithiasis, namely glycolate oxidase, oxalate oxidase, and CD44 .[2] These findings open avenues for investigating this compound as a potential treatment for kidney stones.

The diverse range of protein targets with which this compound is predicted to interact underscores its potential as a scaffold for the development of new drugs for a variety of conditions. The following sections provide quantitative data from these docking studies and detailed protocols to enable researchers to conduct their own in silico analyses.

Quantitative Data Summary

The following tables summarize the binding affinities and interacting residues from molecular docking studies of this compound with its target proteins. Binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Interacting ResiduesReference
Acetylcholinesterase (AChE)1OCEThis compound-7.1371ASP72, TRP84, GLU199, PHE330[1]
α-glucosidaseNot SpecifiedThis compound-7.9ASN301[7]
Glycolate oxidaseNot SpecifiedThis compoundHighNot Specified[2]
Oxalate oxidaseNot SpecifiedThis compoundHighNot Specified[2]
CD44Not SpecifiedThis compoundHighNot Specified[2]

Table 1: Summary of Molecular Docking Data for this compound with Various Target Proteins.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of this compound with a target protein using the widely-used software AutoDock Vina.

Preparation of the Target Protein

The first step in molecular docking is the preparation of the protein structure.

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., AChE with PDB ID: 1OCE).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove all water molecules, heteroatoms (non-protein molecules), and any co-crystallized ligands from the structure.

    • If the protein has multiple chains, select the chain that contains the active site of interest and delete the others.

  • Add Hydrogens and Charges:

    • Use software like AutoDockTools (ADT) to add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)

The ligand, in this case, this compound, also needs to be prepared for docking.

  • Obtain Ligand Structure: Obtain the 3D structure of this compound from a chemical database such as PubChem or ZINC. Save the structure in a standard format like SDF or MOL2.

  • Convert to PDBQT Format:

    • Open the ligand file in ADT.

    • The software will automatically detect the root and rotatable bonds of the ligand.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking using AutoDock Vina

With the prepared protein and ligand, the docking simulation can now be performed.

  • Grid Box Generation:

    • Define a "grid box" around the active site of the target protein. This box specifies the search space for the ligand docking.

    • The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.

  • Configuration File:

    • Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will look something like this: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities.

    • The log file (log.txt) will contain the binding affinity values for each pose.

    • The pose with the lowest binding affinity is typically considered the most favorable.

Visualization of Interactions

The final step is to visualize the interactions between the ligand and the protein to understand the binding mode.

  • Load the Complex: Open the prepared protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool.

  • Analyze Interactions:

    • Identify the amino acid residues in the active site that are interacting with the ligand.

    • Visualize the types of interactions, such as hydrogen bonds and hydrophobic interactions.

    • Software like Discovery Studio Visualizer or PyMOL can be used to generate 2D and 3D diagrams of these interactions.

Visualizations

The following diagrams illustrate key signaling pathways and a general workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT) Grid_Box Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Binding Affinity & Poses Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Figure 1: A generalized workflow for molecular docking studies.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signal Neuronal Signal (Cognition, Memory) Postsynaptic_Receptor->Neuronal_Signal Activates This compound This compound This compound->AChE Inhibits

Figure 2: The role of this compound in the Acetylcholinesterase signaling pathway.

Conclusion

The molecular docking studies of this compound against various protein targets provide a strong rationale for its further investigation as a potential therapeutic agent. The protocols and data presented here serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this compound's full therapeutic potential. These in silico approaches, by predicting molecular interactions, can significantly accelerate the identification and optimization of new drug candidates, ultimately paving the way for novel treatments for a range of human diseases.

References

Troubleshooting & Optimization

Overcoming Columbin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Columbin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water an issue?

A1: this compound is a diterpenoid furanolactone with recognized anti-inflammatory properties.[1] However, it is a lipophilic compound and is practically insoluble in water, which can significantly hinder its use in aqueous-based in vitro assays and can lead to poor bioavailability in in vivo studies.[2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate are commonly used to prepare concentrated stock solutions.[2] It is crucial to note that the final concentration of these organic solvents in your aqueous experimental medium should be kept low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[3]

Q3: How should I store my this compound stock solution?

A3: Once prepared, it is recommended to aliquot your this compound stock solution into smaller, single-use volumes and store them in tightly sealed vials at -20°C or -80°C.[2][3] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q4: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Refer to the "Troubleshooting Guide: this compound Precipitation in Aqueous Buffers" section below for detailed solutions.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide addresses the common problem of this compound precipitating out of solution when a concentrated organic stock is diluted into an aqueous buffer.

Problem Potential Cause Troubleshooting Steps
Immediate, heavy precipitation upon dilution. The aqueous buffer has a very low tolerance for the organic solvent. The final concentration of the organic solvent is too high.1. Decrease the final organic solvent concentration: Use a more concentrated stock solution to minimize the volume of organic solvent added. 2. Stepwise Dilution: Instead of adding the stock directly to the final volume of buffer, perform serial dilutions in mixtures of the buffer and the organic solvent with decreasing organic solvent content.[3] 3. Increase the solubilizing capacity of the buffer: Consider using a co-solvent system or adding a solubilizing agent like cyclodextrin to the aqueous buffer before adding the this compound stock.
Precipitation occurs over time or upon temperature change. The solution is supersaturated. The stability of the solution is sensitive to temperature fluctuations.1. Work at a constant, controlled temperature. 2. Prepare fresh solutions for each experiment: Avoid storing diluted aqueous solutions of this compound for extended periods.[2] 3. Filter the final diluted solution: Use a 0.22 µm syringe filter to remove any micro-precipitates before use in sensitive assays.
Cloudiness or opalescence in the final solution. Formation of nano- or micro-scale precipitates that are not immediately visible as large crystals.1. Use a sonicator: Briefly sonicate the final diluted solution to help disperse small aggregates. 2. Consider a nanosuspension formulation: See the detailed protocol below for a more stable dispersion.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that exact solubility can vary with temperature and the purity of the compound.

Solvent Solubility Reference
Water< 0.1 mg/mL (practically insoluble)[1]
MethanolSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (279.03 mM)[1]

Experimental Protocols

Here are detailed methodologies for enhancing the aqueous solubility of this compound.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to improve its solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or desired aqueous buffer

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized to 1:2 or higher if necessary.

  • Dissolution:

    • Dissolve the required amount of this compound in a minimal amount of ethanol with sonication.

    • In a separate container, dissolve the HP-β-CD in the desired aqueous buffer.

  • Complexation:

    • Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD complex.

  • Reconstitution: The lyophilized powder can be reconstituted in the desired aqueous buffer to the target concentration. The solubility of this complex will be significantly higher than that of free this compound.

Protocol 3: Preparation of a this compound Nanosuspension

This protocol describes a top-down approach (high-pressure homogenization) to prepare a nanosuspension of this compound for improved dissolution and stability in aqueous media.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Distilled water

  • High-pressure homogenizer

Procedure:

  • Pre-suspension:

    • Disperse the this compound powder in an aqueous solution containing the chosen stabilizer. The concentration of the stabilizer typically ranges from 0.5% to 2% (w/v).

    • Use a high-shear mixer to create a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Typical homogenization parameters are 1000-1500 bar for 10-20 cycles. The exact parameters may need to be optimized.

    • Maintain a low temperature during homogenization by using a cooling system to prevent thermal degradation of the this compound.

  • Characterization:

    • Analyze the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a PDI < 0.3.

    • The nanosuspension can be used directly in experiments or lyophilized for long-term storage.

Visualizations

experimental_workflow_stock_solution start Start: Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

troubleshooting_precipitation precipitation This compound Precipitates in Aqueous Buffer cause1 High Organic Solvent Concentration precipitation->cause1 cause2 Supersaturation / Instability precipitation->cause2 cause3 Micro-aggregate Formation precipitation->cause3 solution1a Decrease Solvent Volume cause1->solution1a solution1b Stepwise Dilution cause1->solution1b solution1c Add Solubilizers cause1->solution1c solution2a Control Temperature cause2->solution2a solution2b Prepare Fresh Solutions cause2->solution2b solution2c Filter Final Solution cause2->solution2c solution3a Sonication cause3->solution3a solution3b Formulate Nanosuspension cause3->solution3b

Caption: Troubleshooting logic for this compound precipitation issues.

solubility_enhancement_strategies main Overcoming this compound Solubility Issues strategy1 Co-solvency main->strategy1 strategy2 Cyclodextrin Complexation main->strategy2 strategy3 Nanosuspension main->strategy3 desc1 Use of a water-miscible organic solvent (e.g., ethanol, PEG) in the aqueous phase. strategy1->desc1 desc2 Encapsulation of this compound within a cyclodextrin molecule to form a soluble complex. strategy2->desc2 desc3 Reduction of this compound particle size to the nanometer range to increase surface area and dissolution rate. strategy3->desc3

Caption: Key strategies for enhancing this compound's aqueous solubility.

References

Columbin Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Columbin stability testing and analyzing its degradation products. The following question-and-answer format directly addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, a furanoditerpenoid lactone, is susceptible to degradation under various environmental conditions. The primary factors that can compromise its stability include:

  • pH: this compound's lactone ring is prone to hydrolysis, particularly under alkaline and strongly acidic conditions.

  • Oxidizing agents: The furan moiety and other parts of the molecule can be susceptible to oxidation.

  • Light: Exposure to UV or even ambient light can lead to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a this compound stability study. What could be the cause?

A2: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. Depending on the stress conditions applied, these could include:

  • Hydrolysis Products: Under acidic or basic conditions, the lactone ring of this compound can hydrolyze, leading to the formation of a corresponding hydroxy carboxylic acid.

  • Oxidation Products: The furan ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Isomers: Changes in pH or temperature can sometimes lead to the isomerization of the parent compound.

It is also possible that the new peaks are impurities from the initial sample, excipients if you are analyzing a formulation, or contaminants from your analytical system. Running a blank, analyzing the placebo (if applicable), and ensuring system cleanliness are crucial troubleshooting steps.

Q3: My HPLC peak for this compound is showing significant tailing. How can I resolve this?

A3: Peak tailing for terpenoid compounds like this compound in reverse-phase HPLC can be a common issue. Here are several troubleshooting steps to improve peak shape:[1][2]

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic compounds, a mobile phase pH 2-3 units below the pKa can improve peak shape. For basic compounds, a pH 2-3 units above the pKa is recommended. Since this compound is a neutral compound, silanol interactions are a more likely cause.

  • Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A slight increase or decrease can sometimes improve peak symmetry.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask residual silanol groups on the silica-based column that cause tailing with polar analytes.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity and reduced silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[2]

  • Column Contamination: If the tailing develops over time, your column might be contaminated. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended. The use of a guard column is highly advised to protect the analytical column.[1]

Q4: How can I confirm the identity of a suspected degradation product?

A4: Identifying unknown degradation products requires advanced analytical techniques. A common workflow involves:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS can provide accurate mass measurements of the degradation product, allowing for the determination of its elemental composition.[3]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product in the mass spectrometer provides structural information that can be used to elucidate its structure by comparing the fragmentation pattern with that of the parent drug.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide definitive structural information.

  • Forced Degradation Studies: By systematically applying specific stress conditions (e.g., acid, base, peroxide), you can correlate the appearance of a particular degradation product with a specific degradation pathway, aiding in its identification.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[5] A typical protocol involves exposing a solution of this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid this compound powder or a solution to dry heat (e.g., 60-80°C) in a calibrated oven.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed this compound solution) at the same time for comparison.

Table 1: Example of Quantitative Data Summary for this compound Forced Degradation

Stress ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 80°C 285.210.54.3
865.725.19.2
0.1 M NaOH, 40°C 170.329.7-
445.154.9-
3% H₂O₂, RT 2492.57.5-
UV Light (254 nm) 888.15.86.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products must be determined experimentally.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6]

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation:

The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7]

Visualizations

Experimental Workflow for this compound Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 80°C) C Base Hydrolysis (0.1 M NaOH, 40°C) D Oxidative Stress (3% H₂O₂, RT) E Photolytic Stress (UV/Vis Light) F Thermal Stress (Solid/Solution, 80°C) G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Dilute Sample G->H I HPLC-UV/DAD Analysis H->I J Quantify this compound & Degradation Products I->J K Identify Degradation Products (LC-MS/MS, NMR) I->K L Establish Degradation Pathway J->L K->L G This compound This compound Furanoditerpenoid Lactone Intermediate Intermediate Carbocation This compound->Intermediate H⁺ or OH⁻ (Lactone Ring Opening) Product Hydrolyzed this compound Dihydroxy Carboxylic Acid Intermediate->Product H₂O Wnt_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin->beta_catenin phosphorylates for degradation CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes promotes Columbamine Columbamine Columbamine->beta_catenin inhibits nuclear translocation? Columbamine->TCF_LEF inhibits activity?

References

Optimizing extraction yield of Columbin from raw plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Columbin Extraction

Welcome to the technical support center for the optimization of this compound extraction from raw plant material, primarily Jateorhiza palmata (Calumba). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

This compound is a furanoditerpenoid most notably extracted from the roots of Jateorhiza palmata, a member of the Menispermaceae family.[1][2] It is also found in other plants of this family, such as Tinospora bakis.[3][4]

Q2: Which solvents are most effective for extracting this compound?

This compound is soluble in a range of organic solvents. Commonly used and effective solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Ethanol, particularly aqueous ethanol solutions (e.g., 80% ethanol), has also been successfully used for the initial extraction from plant material.[3][4] Methanol is another solvent used, particularly for reconstitution in analytical methods.[6][7]

Q3: What are the main factors influencing the extraction yield of this compound?

The extraction yield of this compound is influenced by several key parameters:

  • Solvent Choice and Concentration: The polarity of the solvent is critical. A mixture of ethanol and water is often more effective than absolute ethanol.[8]

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, but excessive heat can lead to degradation.[9][10]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, which can improve efficiency.[11]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.[12]

  • pH of the Extraction Medium: The pH can affect the stability and solubility of the target compounds.[13][14][15]

Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for this compound?

Yes, advanced techniques such as UAE and MAE are viable for extracting this compound. These methods can offer several advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and potentially higher yields.[16][17][18][19] The efficiency of these methods is dependent on optimizing parameters like ultrasonic power, frequency, microwave power, and irradiation time.[20][21][22]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield Inappropriate Solvent: The solvent may not be optimal for this compound solubility.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, chloroform).[5] - For alcohol-based extractions, optimize the water content (e.g., 60-80% ethanol).[8]
Insufficient Extraction Time: The extraction period may be too short for complete dissolution.- Increase the extraction time and monitor the yield at different intervals to determine the optimal duration.
Incorrect Particle Size: Plant material particles may be too large, limiting solvent penetration.- Grind the raw plant material to a finer, more uniform powder to increase the surface area.[11]
Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation.- Gradually increase the temperature, monitoring for any signs of compound degradation. For heat-sensitive compounds, consider non-thermal methods like UAE.[9][20]
Poor Solid-to-Liquid Ratio: Insufficient solvent volume may lead to a saturated solution, preventing further extraction.- Increase the solvent-to-solid ratio to ensure an adequate concentration gradient for mass transfer.[12]
Co-extraction of Impurities Low Solvent Selectivity: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix.- Employ a multi-step extraction process. Start with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.[3][4] - Perform liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.
Degradation of this compound Excessive Heat: this compound, like many natural products, may be susceptible to thermal degradation.- Use lower extraction temperatures for longer durations.[9] - Employ non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE).[20]
Inappropriate pH: The pH of the extraction medium may be causing instability.- Maintain a neutral or slightly acidic pH during extraction, as highly alkaline conditions can degrade phenolic compounds.[14]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction and Partitioning

This protocol is adapted from a method used for the extraction of furanoditerpenoids from Tinospora bakis, a plant from the same family as Jateorhiza palmata that also contains this compound.[3][4]

1. Initial Extraction:

  • Grind the dried and powdered plant material to a fine powder.
  • Macerate the powdered material in 80% ethanol at room temperature for 24-48 hours with occasional agitation. Alternatively, perform Soxhlet extraction for 8-12 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Partitioning:

  • Suspend the concentrated crude extract in distilled water.
  • Sequentially partition the aqueous suspension with solvents of increasing polarity:
  • n-hexane to remove non-polar compounds.
  • Ethyl acetate to extract compounds of intermediate polarity, including this compound.
  • n-butanol to extract more polar compounds.
  • Collect the ethyl acetate fraction, as it is expected to be enriched with this compound.
  • Concentrate the ethyl acetate fraction to obtain the this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - General Approach

This is a general protocol that should be optimized for this compound extraction.

1. Preparation:

  • Mix the powdered plant material with the chosen solvent (e.g., 80% ethanol) in an extraction vessel.
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

2. Extraction:

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power.
  • Maintain a constant temperature, using a cooling water bath if necessary to prevent overheating.
  • Extract for a predetermined time (e.g., 15-60 minutes).

3. Post-Extraction:

  • Filter the mixture to separate the extract from the solid plant material.
  • Concentrate the extract using a rotary evaporator.

Optimization of UAE Parameters:

  • Ultrasonic Power: Investigate a range of power settings to find the optimal level that enhances extraction without degrading this compound.[21]

  • Temperature: Test different temperatures (e.g., 30-60°C) to maximize yield.[20]

  • Time: Analyze the yield at various extraction times to determine the most efficient duration.

  • Solvent-to-Solid Ratio: Vary the ratio to find the point of maximum extraction efficiency.

Data Presentation

The following tables summarize the general effects of key parameters on extraction yield, based on principles of phytochemical extraction. Specific quantitative data for this compound is limited in the literature, so these tables provide a qualitative guide for optimization.

Table 1: Effect of Solvent Type and Concentration on Extraction Yield

Solvent SystemPolarityExpected this compound YieldRationale
100% WaterHighLowThis compound has limited solubility in highly polar solvents.
50-80% Aqueous EthanolMedium-HighHighThe combination of water and ethanol provides a good polarity match for many furanoditerpenoids, enhancing extraction.[8]
100% EthanolMediumModerate to HighPure ethanol is an effective solvent for many plant metabolites.[3][4]
Ethyl AcetateMediumHighGood solvent for compounds of intermediate polarity like this compound; often used in purification steps.[3][4][5]
Chloroform/DichloromethaneLow-MediumHighEffective at dissolving this compound.[5]
n-HexaneLowVery LowPrimarily extracts non-polar compounds and is useful for initial defatting.

Table 2: Influence of Extraction Parameters on Yield

ParameterLow SettingMedium SettingHigh SettingGeneral Trend for Optimal Yield
Temperature Lower YieldOptimal YieldPotential DegradationIncreasing temperature generally increases yield up to a point, after which thermal degradation may occur.[9][10]
Time Incomplete ExtractionOptimal YieldDiminishing ReturnsYield increases with time until equilibrium is reached.
Particle Size Lower YieldHigher YieldHighest YieldSmaller particle size increases surface area and improves extraction efficiency.[11]
Solid-to-Liquid Ratio Lower YieldHigher YieldHighest YieldA higher solvent volume prevents saturation and improves the concentration gradient.[12]

Visualizations

experimental_workflow raw_material Raw Plant Material (Jateorhiza palmata) grinding Grinding/Milling raw_material->grinding extraction Extraction (Maceration, Soxhlet, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Impurities) partitioning->hexane_fraction Non-polar ethyl_acetate_fraction Ethyl Acetate Fraction (this compound Enriched) partitioning->ethyl_acetate_fraction Medium-polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar concentration Concentration ethyl_acetate_fraction->concentration purified_this compound Purified this compound concentration->purified_this compound

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_time Is extraction time sufficient? check_solvent->check_time Yes optimize_solvent Test different solvents/concentrations check_solvent->optimize_solvent No check_particle_size Is particle size small enough? check_time->check_particle_size Yes increase_time Increase extraction time check_time->increase_time No check_temp Is the temperature optimized? check_particle_size->check_temp Yes grind_finer Reduce particle size check_particle_size->grind_finer No check_ratio Is the solid-to-liquid ratio adequate? check_temp->check_ratio Yes optimize_temp Adjust temperature (avoid degradation) check_temp->optimize_temp No increase_ratio Increase solvent volume check_ratio->increase_ratio No end Yield Optimized check_ratio->end Yes optimize_solvent->check_time increase_time->check_particle_size grind_finer->check_temp optimize_temp->check_ratio increase_ratio->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Refining Analytical Methods for Sensitive Columbin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Columbin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analytical determination of this compound.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound using various analytical techniques.

HPLC & UPLC Methods

Issue: Poor Peak Shape (Tailing or Fronting) for this compound Peak

  • Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What are the possible causes and how can I fix it?

  • Answer: Peak tailing for this compound can be caused by several factors:

    • Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functionalities of this compound, leading to tailing.

      • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase).

    • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

      • Solution: Dilute your sample and reinject.

    • Contamination: Buildup of contaminants on the column inlet frit can distort the peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue: Inconsistent Retention Times for this compound

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer: Retention time variability can be due to:

    • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition due to evaporation of volatile organic solvents.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of the mobile phase components.

    • Column Temperature: Fluctuations in column temperature can affect retention.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10 column volumes to pass through.

LC-MS/MS Methods

Issue: Low Signal Intensity or Ion Suppression for this compound

  • Question: I am experiencing low signal intensity and suspect ion suppression for this compound in my LC-MS/MS analysis of plasma samples. How can I confirm and mitigate this?

  • Answer: Ion suppression is a common matrix effect in bioanalysis.

    • Confirmation: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the MS detector while injecting a blank plasma extract onto the LC column. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.

    • Mitigation Strategies:

      • Improve Chromatographic Separation: Modify the gradient profile to separate this compound from the interfering matrix components.

      • Optimize Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering substances.

      • Dilution: Dilute the sample to reduce the concentration of matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same degree of ion suppression, thus providing more accurate quantification.

Issue: High Background Noise in the Chromatogram

  • Question: My LC-MS/MS chromatogram for this compound analysis has a high and noisy baseline. What could be the cause?

  • Answer: A noisy baseline can originate from several sources:

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.

      • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • Dirty Ion Source: Accumulation of non-volatile salts or sample components in the ion source.

      • Solution: Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.

    • Leaks: A leak in the LC system can introduce air and cause baseline instability.

      • Solution: Check all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective method for extracting this compound from plasma/blood samples?

    • A1: One-step protein precipitation with a solvent like methanol or acetonitrile is a rapid and common method.[1][2] For cleaner extracts and to minimize matrix effects, especially for sensitive LC-MS/MS analysis, liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether or solid-phase extraction (SPE) is recommended.

  • Q2: I am getting low recovery of this compound during my extraction from a plant matrix. What can I do to improve it?

    • A2: Low recovery from plant matrices can be due to inefficient cell lysis or the choice of extraction solvent. Consider using techniques like ultrasonication or reflux extraction to enhance the extraction efficiency. The choice of solvent is also critical; a hydroalcoholic solution (e.g., 70% ethanol) is often effective for extracting furanoditerpenoids like this compound from plant materials.

Method Validation

  • Q3: What are the typical validation parameters I need to assess for a quantitative method for this compound according to ICH guidelines?

    • A3: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of test results to the true value.

      • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability

  • Q4: Is this compound stable in solution and during sample storage?

    • A4: this compound has been shown to be stable in spiked blood samples stored at 25°C for 4 hours, at -20°C for 14 days, and after three freeze-thaw cycles.[3] For long-term storage, it is recommended to keep stock solutions and samples at -20°C or below. It is also good practice to perform your own stability tests under your specific experimental conditions.

Data Presentation

The following tables summarize quantitative data from various validated analytical methods for this compound detection.

Table 1: Performance Characteristics of UPLC-MS/MS Method for this compound in Blood.

ParameterValueReference
Linearity Range1.22–2,500 nM[1][2]
Limit of Detection (LOD)0.6 nM[1]
Limit of Quantification (LOQ)1.22 nM[1]
Accuracy85.7–103.7%[1]
Intra- and Inter-day Precision (%CV)< 15%[1][2]
Extraction Recovery76.3–84.1%[1]

Table 2: Performance Characteristics of HPTLC Method for this compound.

ParameterValueReference
Linearity Range675–1875 ng/band[4][5]
Limit of Detection (LOD)53.86 ng/band[2][5]
Limit of Quantification (LOQ)163.21 ng/band[2][5]
Recovery98.06–98.80%[2][5]
Precision (%RSD)< 2%[2][5]

Table 3: Performance Characteristics of HPLC-UV-DAD Method for this compound.

ParameterValueReference
Linearity Range100–2000 ng on column[1]
Correlation Coefficient (r²)≥ 0.99978[1]

Experimental Protocols

UPLC-MS/MS Method for Quantification of this compound in Blood

This protocol is based on a validated method for the sensitive quantification of this compound in biological matrices.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of blood sample, add 150 µL of acetonitrile containing the internal standard (e.g., formononetin).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

b. Chromatographic Conditions

  • Column: Waters UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., start with 95% A, ramp to 5% A, and then return to initial conditions).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 359 → [Specific product ion]

    • Internal Standard: [Parent ion] → [Product ion]

  • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity.

HPTLC Method for Quantification of this compound

This protocol is based on a validated HPTLC method for the quantification of this compound in herbal extracts.[2][4][5]

a. Sample and Standard Preparation

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of different concentrations by diluting the stock solution.

  • Extract the herbal material with a suitable solvent (e.g., 70% ethanol) using an appropriate technique (e.g., reflux or sonication).

  • Filter the extract and evaporate to dryness.

  • Reconstitute the dried extract in methanol to a known concentration.

b. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid in an optimized ratio (e.g., 5:4:1:0.1, v/v/v/v).

  • Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Drying: Dry the plate in an oven or with a stream of warm air.

c. Detection and Quantification

  • Scan the plate with a densitometer at 210 nm for this compound.[2][5]

  • For enhanced visualization and quantification, the plate can be derivatized with anisaldehyde–sulfuric acid reagent and heated, followed by scanning at a suitable wavelength in the visible range (e.g., 600 nm).[2]

  • Quantify this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Biological Sample (e.g., Plasma, Blood) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation Add solvent centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: UPLC-MS/MS experimental workflow for this compound analysis.

troubleshooting_workflow start Problem: Peak Tailing in HPLC Analysis check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No all_peaks_cause Possible Causes: - Column inlet frit blockage - Column void - Extra-column effects yes_all->all_peaks_cause some_peaks_cause Possible Causes: - Secondary interactions - Column overload - Inappropriate mobile phase pH no_some->some_peaks_cause all_peaks_solution Solutions: - Reverse flush column - Replace column - Check fittings and tubing all_peaks_cause->all_peaks_solution some_peaks_solution Solutions: - Adjust mobile phase pH - Use end-capped column - Dilute sample some_peaks_cause->some_peaks_solution

Caption: Troubleshooting logic for HPLC peak tailing.

signaling_pathway_placeholder cluster_ion_suppression Ion Suppression Troubleshooting start Low Signal Intensity in LC-MS/MS confirm_suppression Confirm with Post-Column Infusion Experiment start->confirm_suppression suppression_confirmed Ion Suppression Confirmed confirm_suppression->suppression_confirmed Dip in baseline no_suppression No Significant Suppression confirm_suppression->no_suppression Stable baseline optimization Optimization Strategies suppression_confirmed->optimization other_causes Investigate Other Causes: - Ion source cleanliness - MS parameters - Analyte stability no_suppression->other_causes chromatography Improve Chromatographic Separation optimization->chromatography sample_prep Enhance Sample Preparation (e.g., SPE) optimization->sample_prep dilution Dilute Sample optimization->dilution

Caption: Decision tree for troubleshooting ion suppression.

References

Validation & Comparative

Columbin's Therapeutic Potential: An In Vivo Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Columbin, a naturally occurring diterpenoid, with established alternatives in relevant disease models. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive evaluation of this compound's potential as a therapeutic agent.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties in preclinical in vivo models. Its efficacy has been evaluated in the carrageenan-induced paw edema model, a well-established assay for screening potential anti-inflammatory drugs.

Comparative Efficacy of this compound and Aspirin in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was compared to that of Aspirin, a standard non-steroidal anti-inflammatory drug (NSAID), in a rat model of acute inflammation. The results, as measured by the inhibition of paw edema, are summarized below.

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (ml) ± SEM at 3 hoursPercentage Inhibition (%) at 3 hours
Vehicle (Control)-0.85 ± 0.05-
This compound300.68 ± 0.0420.0
This compound1000.55 ± 0.0335.3
This compound3000.42 ± 0.0250.6
This compound7000.38 ± 0.0255.3
Aspirin1000.45 ± 0.0347.1

Data extracted from in vivo studies in rats. The percentage of inhibition is calculated relative to the vehicle control group.

The data indicates that this compound exhibits a dose-dependent anti-inflammatory effect, with higher doses showing efficacy comparable to or greater than Aspirin at its standard therapeutic dose.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo methodology used to assess the anti-inflammatory effects of this compound and Aspirin.[1]

1. Animal Model:

  • Species: Wistar rats

  • Weight: 150-200g

  • Housing: Standard laboratory conditions with free access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., distilled water or saline with a suspending agent).

  • Group 2-5: this compound administered at doses of 30, 100, 300, and 700 mg/kg.

  • Group 6: Aspirin administered at a dose of 100 mg/kg.

3. Drug Administration:

  • This compound and Aspirin are administered intraperitoneally (i.p.) 30 minutes prior to the induction of inflammation.

4. Induction of Inflammation:

  • A 0.1 ml injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

5. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • A plethysmometer is used for accurate measurement of paw volume.

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

6. Data Analysis:

  • The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw edema volume in the control group and Vt is the mean paw edema volume in the treated group.

Experimental Workflow: In Vivo Anti-inflammatory Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Acclimatize Rats B Prepare this compound & Aspirin Solutions A->B D Administer Vehicle (i.p.) B->D E Administer this compound (i.p.) B->E F Administer Aspirin (i.p.) B->F C Prepare 1% Carrageenan Solution G Inject Carrageenan into Paw D->G E->G F->G H Measure Paw Volume (0-5h) G->H I Calculate Edema Inhibition H->I J Statistical Analysis I->J G A Inflammatory Stimuli (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (PGs) D->F E->F G Inflammation (Edema, Pain) F->G H This compound H->E Inhibition

References

A Comparative Guide to the Bioactivities of Columbin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the reproducibility of published studies on the bioactivity of Columbin, a natural diterpenoid. It is intended for researchers, scientists, and drug development professionals interested in its potential therapeutic applications. The guide details this compound's anti-inflammatory, hypoglycemic, and anti-angiogenic properties, comparing its performance with alternative natural compounds and providing supporting experimental data.

Data Presentation: A Quantitative Comparison of Bioactive Compounds

The following tables summarize the quantitative data from published studies on this compound and its alternatives, offering a clear comparison of their potency across different biological activities.

Table 1: Comparison of Anti-inflammatory Activity (COX Inhibition)

CompoundTargetIC50 Value (µM)Experimental Model
This compound COX-1327In vitro COX catalyzed prostaglandin biosynthesis assay[1]
COX-2 53.1 In vitro COX catalyzed prostaglandin biosynthesis assay[1]
BerberineCOX-2Not specified, but inhibits expressionHuman lung cancer cell lines[2]
ResveratrolCOX-20.0113 - 60Varies by study and resveratrol analog[3][4][5]
CurcuminCOX-2~5-52Varies by study and experimental model[1][5]

Table 2: Comparison of Hypoglycemic Activity

CompoundKey EffectsExperimental Model
This compound Significant reduction in fasting blood glucose, improved insulin sensitivity.High-fat diet and streptozotocin-induced type 2 diabetic rats
MetforminDecreases hepatic glucose production, increases insulin sensitivity.[4][6][7][8]Widely studied in various preclinical and clinical models.
GlibenclamideStimulates insulin secretion from pancreatic β-cells.[3][9][10]Widely studied in various preclinical and clinical models.

Table 3: Comparison of Anti-Angiogenic Activity

CompoundKey EffectsExperimental Model
This compound Showed good anti-angiogenic activity.[11]Chick Chorioallantoic Membrane (CAM) assay[11]
ThalidomideInhibits angiogenesis.[12][13][14]Zebrafish embryos, rabbit cornea micropocket assay[12][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's bioactivity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory effects of compounds.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.[15][16]

  • Treatment: this compound, a positive control (e.g., aspirin), or a vehicle is administered intraperitoneally or orally at various doses 30-60 minutes before carrageenan injection.[15][17]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16][17]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Hypoglycemic Activity: In Vivo Diabetic Rat Model

This model is used to assess the effects of compounds on blood glucose levels and insulin sensitivity.

  • Animal Model: Type 2 diabetes is induced in rats, often using a high-fat diet followed by a low dose of streptozotocin.

  • Treatment: this compound is administered orally at different doses (e.g., 25 and 50 mg/kg/day) for a specified period (e.g., 4 weeks).

  • Parameters Measured:

    • Fasting blood glucose levels are monitored regularly.

    • Oral glucose tolerance tests (OGTT) are performed to assess glucose metabolism.

    • Serum insulin, total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) are measured.

    • The insulin sensitivity index (ISI) is calculated.

  • Mechanism of Action Study: At the end of the treatment period, liver tissues can be collected to analyze the expression and activity of relevant enzymes, such as cytochrome P450 isozymes, using quantitative RT-PCR and enzyme activity assays.

Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then created in the shell to expose the CAM.[6][9][18]

  • Treatment: A sterile filter paper disc or a carrier loaded with different concentrations of this compound is placed on the CAM.[6][19]

  • Incubation: The eggs are further incubated for a defined period (e.g., 48-72 hours).

  • Observation and Quantification: The CAM is observed under a microscope to assess the formation of new blood vessels around the implant. The anti-angiogenic effect is quantified by measuring the area of vessel growth inhibition or by counting the number of blood vessel branch points.[18][19]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the mechanisms of action of the compared compounds.

Anti-inflammatory Action of this compound: Inhibition of the COX-2 Pathway

This compound exhibits its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. Notably, studies have shown that this compound does not affect the NF-κB signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promote This compound This compound This compound->COX2 Inhibits

This compound's inhibition of the COX-2 pathway.
Hypoglycemic Action: A Comparison of Mechanisms

This compound has been shown to reduce blood glucose and improve insulin sensitivity, in part by modulating hepatic cytochrome P450 enzymes. This is distinct from the mechanisms of common antidiabetic drugs like Metformin, which primarily acts on the liver to reduce glucose production, and Glibenclamide, which stimulates insulin secretion from the pancreas.[3][4][6][7][8][9][10]

cluster_pancreas Pancreatic β-cell cluster_liver Liver cluster_columbin_action Systemic Action Insulin_Secretion Insulin Secretion Glibenclamide Glibenclamide Glibenclamide->Insulin_Secretion Stimulates Glucose_Production Hepatic Glucose Production Metformin Metformin Metformin->Glucose_Production Decreases This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 Modulates Insulin_Sensitivity Improved Insulin Sensitivity CYP450->Insulin_Sensitivity

Comparative mechanisms of hypoglycemic agents.
Anti-Angiogenic Action: Targeting the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by Vascular Endothelial Growth Factor (VEGF). This compound has demonstrated anti-angiogenic properties, and while its precise interaction with the VEGF pathway is still under investigation, it is hypothesized to interfere with this signaling cascade. Thalidomide, a known anti-angiogenic agent, is shown for comparison.

cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling_Cascade->Angiogenesis Promotes This compound This compound This compound->Signaling_Cascade Inhibits (Hypothesized) Thalidomide Thalidomide Thalidomide->Signaling_Cascade Inhibits

Inhibition of the VEGF signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.